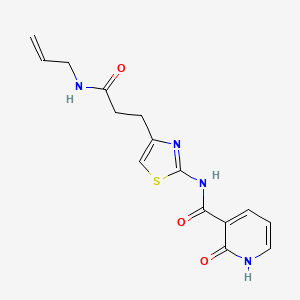
N-(4-(3-(allylamino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a dihydropyridine ring (a type of nitrogen-containing heterocycle), among other functional groups . Thiazole and dihydropyridine derivatives are known to exhibit various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to facilitate the synthesis of novel thiazol-2-yl and dihydropyridine derivatives, showcasing an efficient method to produce these compounds with better yields in shorter times compared to traditional methods. This approach highlights the chemical's potential in synthesizing complex molecules efficiently, such as pyrido[3,2-f][1,4]thiazepines, through unusual coupling reactions (Faty, Youssef, & Youssef, 2011).
Cardiotonic Activity Exploration
Research into thiazolidine derivatives has indicated their potential as cardiotonic agents. Modifications of the thiazolidine moiety have been explored for their effects on cardiotonic activity, demonstrating the value of structural variations in this chemical class for developing therapeutic agents (Nate et al., 1987).
Stereochemical Studies
Stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have provided insights into the configurations of stereogenic centers on the thiazolidinone ring. These studies, using nuclear magnetic resonance spectroscopy, contribute to a deeper understanding of the molecular structures and potential reactivity of compounds in this class (Demir-Ordu, Demir-Dündar, & Özkırımlı, 2015).
Antimicrobial Activity and Molecular Docking
The synthesis of novel thiazole derivatives incorporating pyridine moieties has demonstrated potential antimicrobial activities, supported by molecular docking studies. These findings indicate the chemical's relevance in developing new antimicrobial agents with specific mechanisms of action, such as DNA gyrase inhibition (Khidre & Radini, 2021).
Antitumor and VEGFR-2 Inhibition
Research has identified aminothiazole-based analogues as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), with significant implications for cancer therapy. These compounds exhibit excellent kinase selectivity and in vivo efficacy in tumor models, underscoring the potential of such derivatives in targeted cancer treatments (Borzilleri et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-N-[4-[3-oxo-3-(prop-2-enylamino)propyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-2-7-16-12(20)6-5-10-9-23-15(18-10)19-14(22)11-4-3-8-17-13(11)21/h2-4,8-9H,1,5-7H2,(H,16,20)(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZQCFYYTSCOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(allylamino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



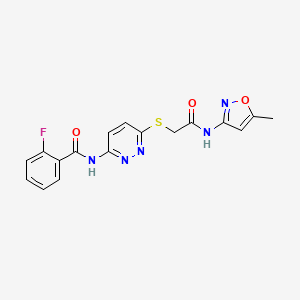


![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)
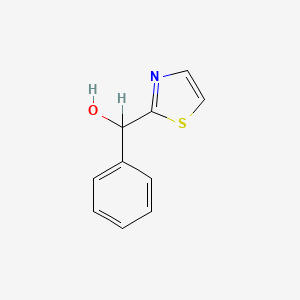

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)
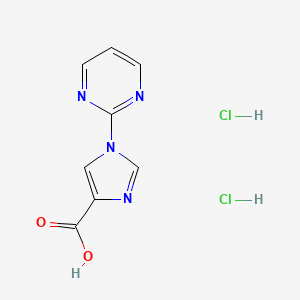
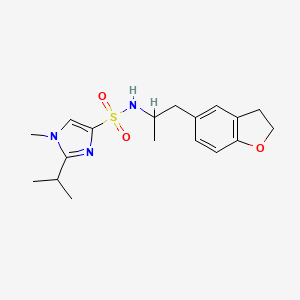
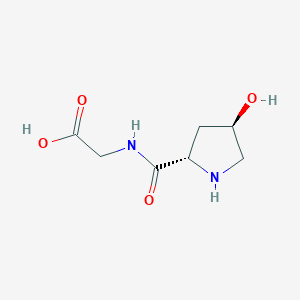
![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)